5-Carboxy-X-rhodamine triethylamin salt

Description

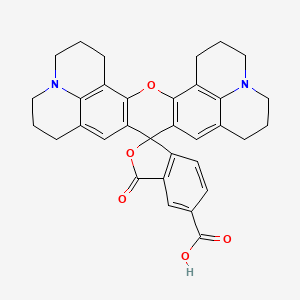

5-Carboxy-X-rhodamine triethylamin salt (5-ROX) is a long-wavelength rhodamine dye widely used as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) to normalize fluorescence fluctuations caused by instrument or environmental variability . Its chemical structure includes a xanthene core with a carboxy group at the 5-position and a triethylammonium counterion, enhancing solubility in aqueous buffers . The dye exhibits excitation/emission maxima at 578/604 nm, making it suitable for instruments equipped with red-light filters .

5-ROX is commercially available as mixed isomers (5- and 6-carboxy derivatives) or as a single isomer (5-carboxy only) . Its stability under PCR conditions and minimal interaction with other fluorescent probes (e.g., SYBR Green, TaqMan probes) have solidified its role in high-throughput genetic analysis .

Properties

IUPAC Name |

3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33/h9-10,15-17H,1-8,11-14H2,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPTWZRFWXCSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of m-Anisidine

The process starts with the alkylation of m-anisidine (3 ) using 1-chloro-3-methylbut-2-ene in the presence of potassium carbonate (K₂CO₃). This reaction yields 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline (4 ) with a reported yield of 69%. The use of K₂CO₃ ensures deprotonation of the amine, facilitating nucleophilic substitution.

Cyclization to Julolidine

Compound 4 is treated with concentrated hydrochloric acid (HCl) at 0°C to form the hydrochloride salt (5 ), which undergoes intramolecular cyclization in methanesulfonic acid (MeSO₃H) at 95°C. This step produces 1,1,7,7-tetramethyl-8-methoxyjulolidine (6 ) in 65% yield. Subsequent O-desmethylation using boron tribromide (BBr₃) yields 1,1,7,7-tetramethyl-8-hydroxyjulolidine (7b ) with an 80% yield.

Condensation with 4-Carboxyphthalic Anhydride

The julolidine intermediate (7b ) is condensed with 4-carboxyphthalic anhydride to form the xanthene skeleton, a hallmark of rhodamine dyes.

Friedel-Crafts Reaction

Initial attempts to fuse 7b with 4-carboxyphthalic anhydride at 180°C resulted in low yields due to sublimation of reactants. Optimized conditions using n-propionic acid (pKₐ = 4.82) and a trace of sulfuric acid (H₂SO₄) under reflux significantly improved yields. The weakly acidic solvent facilitates electrophilic aromatic substitution while minimizing side reactions. This step produces 5-carboxy-X-rhodamine (1a or 1b ) as a mixture of regioisomers.

Table 1: Reaction Conditions for Xanthene Formation

| Parameter | Initial Attempt | Optimized Protocol |

|---|---|---|

| Temperature | 180°C | Reflux (~140°C) |

| Solvent | None (fusion) | n-Propionic acid |

| Catalyst | None | Trace H₂SO₄ |

| Yield | <10% | 65–80% |

Activation and Purification

The carboxylic acid group of 5-carboxy-X-rhodamine is activated for conjugation and subsequently converted to the triethylamine salt.

Succinimidyl Ester Formation

The dye is activated using N,N,N,N-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the presence of triethylamine (≥2 equiv). This generates the N-hydroxysuccinimidyl (NHS) ester in situ, which is highly reactive toward primary amines. Air-free techniques are critical to prevent hydrolysis of the NHS ester.

Salt Formation

After conjugation or purification, the free acid form of 5-carboxy-X-rhodamine is neutralized with triethylamine to form the triethylammonium salt. This step enhances solubility in organic solvents such as dimethyl sulfoxide (DMSO) and stabilizes the dye for long-term storage.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel flash chromatography using an eluent system of chloroform/methanol/concentrated ammonium hydroxide (35:7:1). This method achieves a 64% yield of the final conjugate.

Spectroscopic Analysis

The structure of 5-carboxy-X-rhodamine triethylamine salt is confirmed by ¹H NMR and mass spectrometry. Key spectral features include:

-

¹H NMR : Aromatic protons at δ 7.89–6.60 ppm and methyl groups from the julolidine core at δ 1.27–1.16 ppm.

Challenges and Optimizations

Regioselectivity Issues

The condensation step produces a mixture of 5- and 6-carboxy regioisomers. Separation via preparative HPLC or selective crystallization is required to isolate the 5-carboxy derivative. Commercial sources often provide the triethylamine salt as a single isomer (>97% purity).

Solvent Effects

The choice of n-propionic acid as a solvent was pivotal in improving yields. Its high boiling point (141°C) and weak acidity prevent sublimation and side reactions.

Industrial-Scale Production

Gram-scale synthesis is feasible using the optimized protocol, with yields exceeding 5 g per batch. The triethylamine salt form is preferred for commercial distribution due to its enhanced stability and compatibility with automated DNA sequencers .

Chemical Reactions Analysis

Types of Reactions

3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Molecular Biology Applications

Oligonucleotide Labeling and DNA Sequencing

One of the primary applications of 5-ROX is in the labeling of oligonucleotides for automated DNA sequencing. Its carboxylic acid group enables conjugation with nucleotides, facilitating the tracking and visualization of nucleic acids during sequencing processes. The dye's photostability and fluorescence properties make it an ideal choice for these applications, where clarity and precision are critical .

Fluorescent Probes in Cellular Studies

5-ROX is utilized as a fluorescent probe in various cellular studies. The dye's ability to emit fluorescence upon excitation allows researchers to visualize cellular processes, such as protein interactions and gene expression. Its hydrophilic nature enhances its solubility in biological systems, making it suitable for in vivo imaging applications .

Imaging Applications

Molecular Imaging of Inflammation

Recent studies have demonstrated the efficacy of 5-ROX in molecular imaging techniques to detect inflammatory biomarkers, such as cyclooxygenase-2 (COX-2). For instance, a study utilized 5-ROX to visualize COX-2 expression in mouse models of inflammation and osteoarthritis. The results indicated that 5-ROX could effectively target inflamed tissues, providing a reliable method for assessing inflammatory conditions .

Targeted Imaging in Disease Models

In addition to inflammation, 5-ROX has been employed in various disease models to monitor pathological changes. Its application in imaging techniques allows for real-time tracking of disease progression and therapeutic responses. The specificity of 5-ROX for certain biological markers enhances its utility as a diagnostic tool .

Biochemical Applications

Fluorescence Resonance Energy Transfer (FRET)

5-ROX can be used in FRET experiments as a donor or acceptor dye. When paired with compatible fluorophores, it enables the study of molecular interactions at close proximity (typically within 1-10 nm). This application is particularly valuable in understanding protein folding, conformational changes, and interactions within cellular environments .

Lipid Vesicle Studies

The dye has also been employed in studies involving lipid vesicles. By labeling lipid membranes with 5-ROX, researchers can investigate membrane dynamics and interactions with other biomolecules. This application is crucial for understanding cellular processes such as endocytosis and membrane fusion .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Rhodamine Derivatives

Spectral Properties

Key spectral differences between 5-ROX and analogous rhodamine dyes are summarized below:

Key Observations :

- Wavelength : 5-ROX operates at longer wavelengths than TAMRA and TRITC, reducing interference from biological autofluorescence .

- Brightness : TAMRA has a higher extinction coefficient and quantum yield than 5-ROX, making it preferable for direct labeling .

- Application Specificity : 5-ROX is specialized for passive referencing in PCR, while TAMRA and TRITC are reactive dyes for covalent conjugation to biomolecules .

Functional and Structural Differences

Triethylammonium Salt vs. Isothiocyanate Derivatives

- 5-ROX : The triethylammonium salt improves water solubility, critical for homogeneous distribution in PCR master mixes . Unlike isothiocyanate derivatives (e.g., TRITC), it lacks reactive groups, preventing unintended binding to biomolecules .

- TRITC : The isothiocyanate group enables covalent conjugation to amines in proteins or antibodies, but its reactivity necessitates careful handling to avoid hydrolysis .

Stereoisomerism

Practical Considerations

Cost and Availability

- 5-ROX is more expensive than fluorescein derivatives (e.g., 5-FAM) due to complex synthesis involving n-propylene bridges and isomer separation .

- TAMRA and TRITC are more widely available and cost-effective for routine labeling .

Stability

qPCR Normalization

5-ROX is integral to multiplex qPCR workflows. For example, in a study using Applied Biosystems PCR systems, 5-ROX corrected well-to-well variations with <2% signal variability, outperforming HEX and FAM in high-template-concentration scenarios .

Limitations in Direct Labeling

Unlike TAMRA or TRITC, 5-ROX cannot directly label proteins due to the absence of reactive groups. However, its succinimidyl ester derivative (5-ROX, SE) enables amine-targeted conjugation for imaging applications .

Biological Activity

5-Carboxy-X-rhodamine triethylamine salt (commonly referred to as 5-ROX) is a fluorescent dye belonging to the rhodamine family, which is widely utilized in biological and chemical research due to its advantageous photophysical properties. This article delves into the biological activity of 5-ROX, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C33H30N2O5

- Molecular Weight : 534.61 g/mol

- CAS Number : 216699-35-3

- Excitation/Emission Wavelengths :

- Excitation: 580 nm

- Emission: 604 nm

- Molar Absorptivity :

5-ROX is characterized by a carboxy substituent at the 5-position of the rhodamine structure, which enhances its solubility and reactivity in biological systems. Its photochemical properties facilitate its use in various fluorescence-based applications, including oligonucleotide labeling and imaging techniques.

Biological Applications

5-ROX has been extensively studied for its role in biological imaging and drug delivery systems. Below are key applications:

- Fluorescent Labeling :

- Drug Delivery Systems :

- Fluorescence Resonance Energy Transfer (FRET) :

The biological activity of 5-ROX primarily arises from its ability to generate fluorescence upon excitation, which allows for real-time monitoring of cellular processes. Its mechanisms include:

- Cellular Uptake : Studies demonstrate that 5-ROX can be effectively internalized by cells, particularly when attached to nanoparticles designed for receptor-mediated endocytosis .

- Photostability : The dye exhibits high stability under continuous illumination, making it suitable for long-term imaging experiments without significant photobleaching .

Table 1: Summary of Key Research Findings on 5-ROX

Case Study: Drug Delivery Using MSNs

In a recent study involving mesoporous silica nanoparticles coated with targeting ligands, researchers evaluated the release kinetics of various cargos including calcein and 5-ROX. The results indicated that:

Q & A

Q. What are the spectral properties of 5-Carboxy-X-rhodamine triethylammonium salt, and how can researchers experimentally determine these parameters?

The compound exhibits excitation/emission maxima at 578 nm and 604 nm , respectively, under pH 7.0 conditions . To verify these values, use fluorometry with appropriate filter sets (e.g., Filter Set 77 HE) and calibrate instruments using standardized dye solutions. Ensure pH consistency, as emission profiles may shift with pH variations .

Q. What methodologies are recommended for conjugating 5-Carboxy-X-rhodamine to biomolecules (e.g., proteins, nucleic acids)?

The NHS ester derivative (ROX-SE) is commonly used for amine coupling. Dissolve the dye in anhydrous DMSO to avoid hydrolysis, then react with target biomolecules in pH 8.0–8.5 buffers (e.g., 20 mM Tris-HCl) for 1–2 hours at 4°C. Purify conjugates via size-exclusion chromatography to remove unreacted dye .

Q. In which molecular biology applications is 5-Carboxy-X-rhodamine triethylammonium salt frequently employed?

It serves as a passive reference dye in real-time PCR (e.g., ABI PRISM® 7700 systems) to normalize fluorescent signals . It is also used in fluorescence resonance energy transfer (FRET) assays and protein interaction studies via labeled peptides .

Advanced Research Questions

Q. How can researchers optimize the use of 5-Carboxy-X-rhodamine in real-time PCR to account for signal variability?

Prepare a 50X concentrated stock (25 μM in 20 mM Tris-HCl, pH 8.4) and titrate its concentration to match instrument optics. Validate normalization efficiency by comparing threshold cycles (Ct) with and without the dye. Ensure the dye does not overlap spectrally with target fluorophores (e.g., FAM, HEX) .

Q. How should discrepancies in fluorescence anisotropy data involving 5-Carboxy-X-rhodamine-labeled peptides be resolved?

Contradictions may arise from incomplete labeling or dye aggregation. Verify labeling efficiency via mass spectrometry or absorbance ratios (A578/A260 for nucleic acid conjugates). Use low salt concentrations (0–100 mM KCl) and controlled temperatures (e.g., 37°C) to minimize nonspecific interactions .

Q. What experimental controls are critical for validating the specificity of 5-Carboxy-X-rhodamine in molecular imaging?

Include competition assays with unlabeled ligands or enzyme inhibitors (e.g., celecoxib for COX-2 studies) to confirm target binding. Compare signals with nontargeted 5-carboxy-X-rhodamine controls to rule out background fluorescence .

Q. What factors influence the thermal stability of 5-Carboxy-X-rhodamine in thermal shift assays (e.g., protein unfolding studies)?

Monitor fluorescence using SYPRO Orange alongside 5-carboxy-X-rhodamine to distinguish protein-dye interactions from environmental artifacts. Perform assays in duplicate with a temperature gradient (15–95°C at 1.5°C/min) and calculate melting temperatures (Tm) from derivative curves .

Methodological Notes

- Spectral Validation : Always recalibrate fluorometers before use, especially when switching between dye systems .

- Conjugation Quality Control : Use MALDI-TOF or SDS-PAGE with fluorescence detection to confirm successful labeling .

- Data Reproducibility : Maintain consistent buffer conditions (pH, ionic strength) to avoid shifts in fluorescence quantum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.